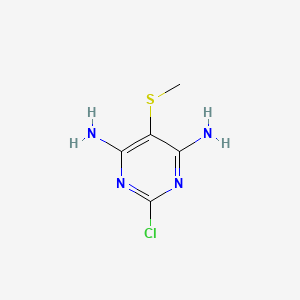
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is an organic compound with a pyrimidine ring structure substituted with a chlorine atom, a methylthio group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine typically involves the chlorination of 5-(methylthio)-4,6-pyrimidinediamine. One common method includes the reaction of 5-(methylthio)-4,6-pyrimidinediamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones of the original compound.
Reduction: Diaminopyrimidines with reduced nitro groups.
Scientific Research Applications
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzyme activity. The amino groups facilitate hydrogen bonding and electrostatic interactions with target molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its dual amino groups enhance its potential for forming stable complexes with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
70958-50-8 |
|---|---|
Molecular Formula |
C5H7ClN4S |
Molecular Weight |
190.66 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8/h1H3,(H4,7,8,9,10) |
InChI Key |
GLRCVPBAAAKKHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(N=C1N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



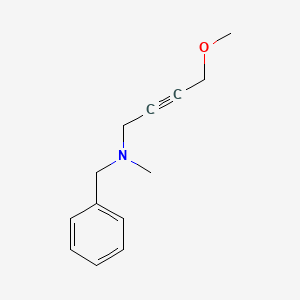
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
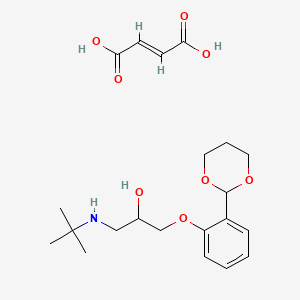


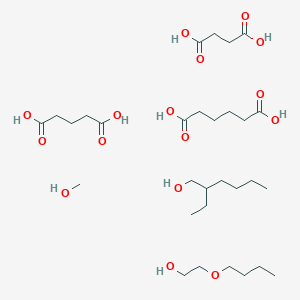
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
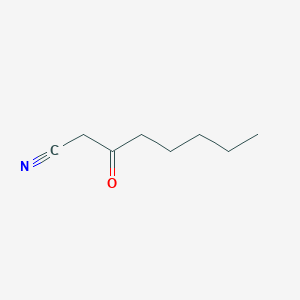

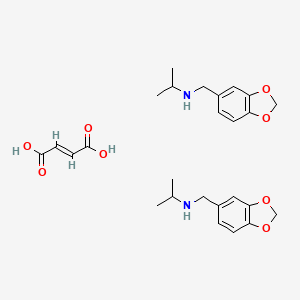
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)


